1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a pyrazole and tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions
Preparation of Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Tetrahydroquinoline: The final step involves coupling the sulfonylated pyrazole with a tetrahydroquinoline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole and tetrahydroquinoline moieties can enhance binding affinity and specificity . This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid .
- 3-(5-methyl-1H-pyrazol-4-yl)sulfonyl-1,2,3,4-tetrahydroquinoline .
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a pyrazole and tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-4-18-13(3)16(11-17-18)22(20,21)19-9-5-6-14-10-12(2)7-8-15(14)19/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI Key |
UNPVUBGRBDPQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C)C |
Origin of Product |
United States |
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